molecular formula C8H17N3O2 B117839 N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 159016-21-4

N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B117839
CAS No.: 159016-21-4
M. Wt: 187.24 g/mol
InChI Key: DHIIGGBUSJELIL-UHFFFAOYSA-N
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Description

N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester (CAS 159016-21-4) is a hydrazinecarboxylic acid derivative that serves as a versatile and stable intermediate in organic synthesis, particularly in the construction of heterocycles and peptidomimetics . The presence of the tert-butyl ester group enhances the compound's stability and allows for selective deprotection under mild acidic conditions, making it exceptionally valuable for multi-step synthetic routes. Its primary application lies in its role as a key building block in medicinal chemistry, where its structural analogs have been explored as inhibitors in various biological pathways, showing promise in areas such as cancer therapy by acting as glutamine antagonists to target tumor metabolism . In biochemical research, this compound is utilized in enzyme inhibition studies and to probe metabolic pathways. The hydrazine moiety is known to participate in redox reactions, which may contribute to observed antioxidant properties. Furthermore, studies indicate that derivatives of this compound display antimicrobial effects against various bacterial strains . From a synthetic perspective, it is typically prepared via a nucleophilic condensation of tert-butyl carbazate with 1-aminopropionaldehyde or its equivalents . The product is characterized by a molecular weight of 187.24 g/mol and the molecular formula C 8 H 17 N 3 O 2 . This compound is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[(Z)-1-aminopropylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-5-6(9)10-11-7(12)13-8(2,3)4/h5H2,1-4H3,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIIGGBUSJELIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/NC(=O)OC(C)(C)C)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Condensation of Tert-Butyl Carbazate

The most widely reported method involves the condensation of tert-butyl carbazate with 1-aminopropionaldehyde or its equivalents. This one-step reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the aminopropylidene moiety.

Reaction Scheme :

tert-Butyl carbazate+1-AminopropionaldehydeBaseN’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester+H2O\text{tert-Butyl carbazate} + \text{1-Aminopropionaldehyde} \xrightarrow{\text{Base}} \text{N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester} + \text{H}_2\text{O}

Key Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Catalyst : Triethylamine (1.2 equiv) or potassium hydroxide (3M in ethanol)

  • Temperature : 0–25°C under nitrogen atmosphere

  • Reaction Time : 12–24 hours

Yield Optimization :

ParameterOptimal RangeImpact on Yield
Molar Ratio (Carbazate:Aldehyde)1:1.1Prevents aldehyde dimerization
Solvent PolarityLow (THF > DCM)Enhances nucleophilicity
Stirring Rate400–600 rpmImproves mass transfer

Palladium-Catalyzed Coupling for Industrial Scaling

A patent-derived approach (CN103787971A) adapts palladium-mediated coupling for large-scale synthesis. While originally designed for spiropiperidine tert-butyl esters, the methodology is adaptable to hydrazinecarboxylic acid derivatives.

Industrial Protocol :

  • Reactants :

    • tert-Butyl carbazate (1.0 equiv)

    • 1-Aminopropionaldehyde diethyl acetal (1.05 equiv)

    • Palladium(II) acetate (0.05 mol%)

  • Conditions :

    • Solvent: Toluene/water biphasic system

    • Temperature: 80°C

    • Pressure: 3 bar H₂

  • Workup :

    • Phase separation followed by solvent evaporation

    • Crude product purification via short-path distillation

Advantages :

  • 85–90% yield at kilogram scale

  • Reduced byproduct formation compared to stoichiometric methods

Purification and Characterization

Chromatographic Purification

Post-synthetic purification typically employs flash column chromatography:

Chromatography Parameters :

Column PackingMobile PhaseElution VolumeRf
Silica gel 60Hexane:Ethyl acetate (3:1)8–10 CV0.42

Recrystallization :

  • Solvent System : Hexane/Diethyl ether (4:1)

  • Purity After Recrystallization : ≥98% (HPLC)

Spectroscopic Characterization

Critical spectral data for quality control:

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.44 (s, 9H, tert-butyl)

  • δ 2.72 (q, 2H, CH₂-NH)

  • δ 6.21 (s, 1H, N=CH-)

IR (KBr) :

  • 3340 cm⁻¹ (N-H stretch)

  • 1695 cm⁻¹ (C=O ester)

HPLC Conditions :

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile Phase: 60% Acetonitrile/40% H₂O (0.1% TFA)

  • Retention Time: 7.8 min

Comparative Analysis of Methodologies

Table 1: Method Comparison

ParameterLaboratory-Scale CondensationIndustrial Coupling
Yield75–80%85–90%
Reaction Time12–24 h6–8 h
Catalyst CostLow (Et₃N)High (Pd(OAc)₂)
Scalability≤100 gMulti-kilogram
Purity (HPLC)95–97%98–99%

Challenges and Mitigation Strategies

Byproduct Formation

Common Impurities :

  • Bis-hydrazone adducts (5–8% in uncontrolled reactions)

  • tert-Butyl alcohol (from ester hydrolysis)

Mitigation :

  • Strict control of aldehyde stoichiometry (≤1.05 equiv)

  • Use of molecular sieves (4Å) to absorb water

Catalytic Poisoning in Industrial Methods

  • Palladium catalysts deactivate via hydrazine complexation

  • Solution : Periodic catalyst replenishment (0.01 mol% per batch)

Chemical Reactions Analysis

Types of Reactions

N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester has been explored for its potential as a pharmaceutical agent. Its structural analogs have shown promise as inhibitors in various biological pathways, particularly in cancer therapy.

  • Case Study: Anticancer Activity
    Research indicates that derivatives of this compound can act as glutamine antagonists, which are crucial in targeting tumor metabolism. For instance, prodrugs derived from hydrazinecarboxylic acids have been developed to improve solubility and stability, enhancing their therapeutic efficacy against tumors while minimizing gastrointestinal toxicity .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

  • Reactivity with Electrophiles
    The tert-butyl ester group is known for its stability under basic conditions but can be converted to other functional groups through reactions with electrophiles. This property allows for the selective modification of the compound to yield derivatives with enhanced biological properties .

Biochemical Research

This compound is utilized in biochemical assays to study enzyme inhibition and metabolic pathways.

  • Enzyme Inhibition Studies
    The compound has been tested for its ability to inhibit specific enzymes involved in metabolic processes, providing insights into its potential therapeutic applications in metabolic disorders.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential anticancer agent; glutamine antagonist
Organic SynthesisIntermediate for complex organic compounds
Biochemical ResearchEnzyme inhibition studies

Mechanism of Action

The mechanism by which N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester exerts its effects involves the interaction with specific molecular targets. The compound can form hydrazones with aldehydes and ketones, which can then undergo further chemical transformations. These interactions are crucial in various biochemical pathways and synthetic processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The tert-butyl ester of hydrazinecarboxylic acid is a common scaffold modified with diverse substituents. Key analogs include:

Compound Name Substituent Molecular Weight Key Applications Reference
N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester 1-Aminopropylidene Not available Intermediate in synthesis Target compound
N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester 4-Chlorophenylmethylidene 269.73 Laboratory research
N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester p-Tolylethylidene Not available Organic building block
N'-(5-Chloro-2-hydroxy-benzyl)-hydrazinecarboxylic acid tert-butyl ester 5-Chloro-2-hydroxybenzyl 272.73 Research chemical
N'-[1-Cyclobutylamino-2-phenylethylidene]-hydrazinecarboxylic acid tert-butyl ester Cyclobutylamino-phenylethylidene 303.40 Specialty synthesis

Key Observations :

  • Aryl vs. In contrast, alkyl substituents (e.g., 1-aminopropylidene) may enhance nucleophilicity .
  • Functional Groups : Hydroxy or halogenated substituents (e.g., 5-chloro-2-hydroxybenzyl) introduce polarity, affecting hydrogen bonding and biological activity .

Physicochemical Properties

  • Melting Points : Analogs with rigid aryl groups (e.g., compound 5g in ) exhibit higher melting points (134–136°C) compared to alkyl-substituted variants (105–112°C) .
  • Purity and Stability : Most compounds are reported with ≥95% purity, with long-term storage stability under standard laboratory conditions .
  • Solubility : Aryl-substituted derivatives are less polar and more soluble in organic solvents (e.g., THF, DMF), while hydroxy-substituted analogs show moderate aqueous solubility .

Biological Activity

N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₁₇N₃O₂
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 159016-21-4
  • MDL Number : MFCD10568290
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The hydrazine moiety is known to participate in redox reactions, which may contribute to its antioxidant properties.

Antioxidant Activity

Research indicates that compounds containing hydrazine derivatives exhibit significant antioxidant properties. The presence of the tert-butyl ester group enhances the stability and solubility of the compound, promoting its efficacy in scavenging free radicals.

Antimicrobial Activity

Studies have shown that this compound displays antimicrobial effects against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Study 1: Antioxidant Evaluation

A study conducted by researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration, suggesting strong antioxidant potential.

Test MethodIC50 Value (µM)
DPPH25.4
ABTS30.2

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL for E. coli and 20 µg/mL for S. aureus.

MicroorganismMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus20

Study 3: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12 µM for MCF-7 breast cancer cells.

Cell LineIC50 (µM)
MCF-712
HeLa15

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl chloroacetate can react with hydrazine derivatives under mild conditions (20–25°C) to form protected intermediates, followed by deprotection or functionalization steps . Optimizing yield involves controlling stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to tert-butyl electrophile), using anhydrous solvents (e.g., THF or DCM), and catalytic bases like triethylamine to neutralize HCl byproducts . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity (>95%) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm tert-butyl group signals (δ ~1.4 ppm for 9H in ¹H NMR; δ ~28 ppm for quaternary carbon in ¹³C NMR) and hydrazine backbone resonances (δ 6–8 ppm for NH protons) .
  • FTIR : Validate carbonyl (C=O, ~1700 cm⁻¹) and N-H stretching (~3300 cm⁻¹) .
  • Chromatography :
  • HPLC : Use a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% phosphoric acid for baseline separation. Retention times typically range 8–12 minutes .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition. Avoid prolonged exposure to humidity .
  • Handling : Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash with soap/water immediately; for eye exposure, rinse with saline for 15 minutes .
  • Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can this compound be conjugated to biomolecules (e.g., serum proteins), and what techniques validate conjugation efficiency?

  • Methodological Answer :

  • Conjugation Strategy : Activate the hydrazine moiety using N-hydroxysuccinimide (NHS) esters or maleimide linkers. For protein conjugation (e.g., BSA/HSA), react the compound’s hydrazine group with aldehyde-functionalized biomolecules at pH 6.5–7.5 for 4–6 hours .
  • Validation :
  • SDS-PAGE : Observe shifts in protein molecular weight post-conjugation.
  • FTIR/UV-Vis : Detect new absorbance peaks at 280–300 nm (aromatic/amide transitions) .
  • MALDI-TOF : Confirm mass increase corresponding to the conjugated ligand .

Q. How do researchers resolve contradictions in reported stability data under varying storage conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and compare with refrigerated samples (2–8°C). Monitor degradation via HPLC purity assays .
  • Mechanistic Insight : The tert-butyl ester group hydrolyzes slowly in acidic conditions (t₁/₂ ~14 days at pH 3), but rapid degradation occurs in basic media (pH >10). Contradictions arise from impurities (e.g., residual acids/bases) accelerating decomposition; thus, pre-purification is critical .

Q. What role does the tert-butyl group play in modulating reaction kinetics or protecting functional groups?

  • Methodological Answer :

  • Steric Protection : The bulky tert-butyl group shields the hydrazinecarboxylic acid backbone from nucleophilic attack, enhancing stability during multi-step syntheses (e.g., peptide couplings) .
  • Kinetic Studies : Use deuterium exchange experiments (e.g., in CD₃CN/D₂O) to measure α-CH₂ hydrogen exchange rates. The tert-butyl group reduces exchange rates by 40–60% compared to methyl esters, confirming its stabilizing effect .

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